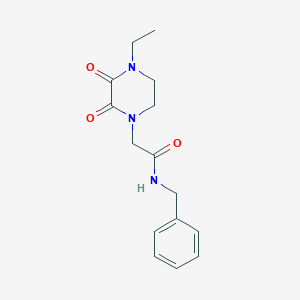

N-benzyl-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The dioxopiperazine ring would add a level of complexity, as cyclic structures can have different spatial arrangements.Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the acetamide group might be susceptible to hydrolysis, and the benzyl group might undergo reactions typical of aromatic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings .Aplicaciones Científicas De Investigación

Benzothiazole Based Anti-Tubercular Compounds

- Application Summary: Benzothiazole derivatives have been synthesized and studied for their anti-tubercular activity. The inhibitory concentrations of the newly synthesized molecules were compared with standard reference drugs .

- Methods of Application: Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .

- Results: The new benzothiazole derivatives showed better inhibition potency against M. tuberculosis compared to standard reference drugs .

N-Benzyl-4-Oxothiazolidin-2-Ylidene Acetamide Derivatives

- Application Summary: N-benzyl-2-cyanoacetamide was used as a key intermediate to synthesize hitherto unknown thiazolidinone and bisthiazolidinone derivatives .

- Methods of Application: The reaction of N-benzyl-2-cyanoacetamide with ethyl isothiocyanate in the presence of potassium hydroxide at room temperature gave non-isolable intermediates. These intermediates were then treated with α-halo esters to give thiazolidin-4-one derivatives .

- Results: Some of the synthesized compounds exhibited significant anti-bacterial activity against Salmonella typhi .

Direcciones Futuras

Propiedades

IUPAC Name |

N-benzyl-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3/c1-2-17-8-9-18(15(21)14(17)20)11-13(19)16-10-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWVBYYOQQIQBGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)CC(=O)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(2-Chloro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine](/img/structure/B2665571.png)

![3-(4-Chlorophenoxy)-1-[2-(phenoxymethyl)benzimidazolyl]propan-2-ol](/img/structure/B2665573.png)

![8-((4-Ethylphenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2665579.png)

![8-fluoro-2-methyl-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2665582.png)

![2-[2-({2-[(3-chlorophenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-cyclopentylacetamide](/img/structure/B2665583.png)

![4-((4-Bromobenzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2665585.png)

![2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2665593.png)